5-Methyltetrahydropteroic acid
Overview
Description
5-Methyltetrahydropteroic acid is a useful research compound. Its molecular formula is C15H18N6O3 and its molecular weight is 330.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.14403846 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism in Pernicious Anemia
Research has shown that 5-Methyltetrahydropteroylglutamic acid, when given intravenously, exhibits specific metabolic behaviors in both control subjects and patients with megaloblastic anemia due to pernicious anemia. This study indicates its potential role in understanding and managing metabolic pathways affected in this condition (Chanarin & Perry, 1968).
Enzymatic Activity and Degradation
Contrary to previous beliefs, 5-methyltetrahydrofolic acid does not act as a methyl donor for biogenic amines like dopamine, but it is enzymatically degraded to formaldehyde. This revelation is critical for understanding its biochemical interactions and potential therapeutic applications (Meller et al., 1975).
Stability Under Different Conditions
Studies have investigated the stability of 5-methyltetrahydrofolic acid under various conditions such as high hydrostatic pressure and thermal treatments. Understanding its degradation kinetics is crucial for optimizing its use in different environmental conditions and processing techniques (Verlinde et al., 2009).
Mechanism of Action
Target of Action
5-Methyltetrahydropteroic acid, also known as 5-methyltetrahydrofolic acid, primarily targets the enzyme methylenetetrahydrofolate reductase . This enzyme plays a crucial role in the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate . The compound is also used to recycle homocysteine back to methionine by 5-methyltetrahydrofolate-homocysteine methyltransferases, also known as methionine synthases .
Mode of Action
This compound acts as both a cofactor and substrate in the regeneration of methionine from homocysteine through the action of 5-methyltetrahydrofolate-homocysteine S-methyltransferase . It is generated by methylenetetrahydrofolate reductase from 5,10-methylenetetrahydrofolate .
Biochemical Pathways
The compound is involved in the folate metabolic pathway. It is generated from dietary folates and folic acid before being released into the circulation . Once inside cells, it undergoes metabolic conversions to polyglutamate forms for tissue retention . It plays a crucial role in folate metabolism, serving as a transport form for various intracellular metabolic processes .
Pharmacokinetics
This compound is absorbed in the proximal small intestine through the proton coupled folate transporter . It circulates either freely or loosely bound to plasma proteins . The primary transporter for this compound and other reduced folates in plasma is the reduced folate carrier-1 . Bioavailability studies have provided strong evidence that this compound is at least as effective as folic acid in improving folate status .
Result of Action
The action of this compound results in the recycling of homocysteine back to methionine . This process is crucial for DNA and RNA synthesis, as well as the synthesis of methionine from homocysteine .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as L-5-Methyltetrahydropteroic acid is susceptible to thermal degradation . Therefore, it is necessary to assess its stability parameters to ensure that a supplement is efficacious and provides the desired dosage .
Properties
IUPAC Name |
4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-21-10(6-17-9-4-2-8(3-5-9)14(23)24)7-18-12-11(21)13(22)20-15(16)19-12/h2-5,10,17H,6-7H2,1H3,(H,23,24)(H4,16,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWMSJBVHBZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4349-41-1 | |
Record name | 5-Methyltetrahydropteroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYLTETRAHYDROPTEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NS5UUE84Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.